Bienvenue dans la boutique en ligne BenchChem!

N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea

Epoxy resin formulation Reactive diluent Latent accelerator

N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea (CAS 38649-72-8) is a specialty phenylurea derivative bearing a terminal epoxide group on the para-position of the phenyl ring and a cyclohexyl substituent on the urea nitrogen. With molecular formula C₁₆H₂₂N₂O₃ and a molecular weight of 290.36 g·mol⁻¹, it is a solid at ambient temperature (melting point 182–184 °C) and is soluble in dimethyl sulfoxide.

Molecular Formula C16H22N2O3
Molecular Weight 290.36 g/mol
CAS No. 38649-72-8
Cat. No. B137552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea
CAS38649-72-8
SynonymsN-Cyclohexyl-N’-[4-(oxiranylmethoxy)phenyl]urea;  N-Cyclohexyl-N’-[4-(2-oxiranylmethoxy)phenyl]urea; 
Molecular FormulaC16H22N2O3
Molecular Weight290.36 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OCC3CO3
InChIInChI=1S/C16H22N2O3/c19-16(17-12-4-2-1-3-5-12)18-13-6-8-14(9-7-13)20-10-15-11-21-15/h6-9,12,15H,1-5,10-11H2,(H2,17,18,19)
InChIKeyOWUOHIMJYZRAGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea (CAS 38649-72-8): A Bifunctional Epoxy-Reactive Phenylurea for Curable Formulation R&D and Procurement Evaluation


N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea (CAS 38649-72-8) is a specialty phenylurea derivative bearing a terminal epoxide group on the para-position of the phenyl ring and a cyclohexyl substituent on the urea nitrogen [1]. With molecular formula C₁₆H₂₂N₂O₃ and a molecular weight of 290.36 g·mol⁻¹, it is a solid at ambient temperature (melting point 182–184 °C) and is soluble in dimethyl sulfoxide . This compound occupies a distinct structural niche: it integrates three functional domains—a cyclohexyl group, a urea bridge, and an epoxypropoxy moiety—within a single molecule. This architecture imparts bifunctional reactivity, enabling it to serve simultaneously as a reactive diluent that reduces formulation viscosity through epoxy participation in crosslinking, and as a latent urea-based accelerator or modifier for dicyandiamide-cured epoxy systems [2]. It is supplied as a research-grade chemical with typical purity of ≥95% (up to 99% by HPLC) through custom synthesis channels .

Why N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea Cannot Be Replaced by Simpler Phenylureas or Monofunctional Epoxy Diluents


Generic substitution fails for N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea because no single in-class analog simultaneously delivers the three functional elements required for its dual role in epoxy formulations. Phenyl glycidyl ether (PGE, CAS 122-60-1) provides epoxy reactivity for viscosity reduction but lacks the urea bridge and cyclohexyl group that confer latent acceleration and hydrogen-bonding-mediated toughness enhancement . Conversely, N-(4-chlorophenyl)-N',N'-dimethylurea (Monuron) functions as a dicyandiamide accelerator but cannot covalently incorporate into the epoxy network as a reactive diluent, and its chlorophenyl substituent raises environmental toxicity concerns [1][2]. The non-epoxy analog 1-cyclohexyl-3-phenylurea (CAS 886-59-9) retains the cyclohexyl-urea scaffold but cannot participate in crosslinking, eliminating its utility as a network-building modifier [3]. Substituting with a physical blend of separate reactive diluent and urea accelerator introduces formulation complexity, risks phase separation, and forfeits the stoichiometric synergy that arises when all three functional domains reside on a single molecular platform. The quantitative evidence below establishes the dimensions along which this compound's integrated architecture yields measurable differentiation.

N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Bifunctional Reactive Architecture: Simultaneous Epoxy Diluent and Latent Urea Accelerator vs. Single-Function Agents

N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea uniquely combines an epoxypropoxy group (enabling covalent incorporation into epoxy networks as a reactive diluent) with a cyclohexyl-substituted urea moiety (providing latent acceleration of dicyandiamide cure) in a single molecule [1]. In contrast, phenyl glycidyl ether (PGE) functions solely as a reactive diluent (viscosity ~7 mPa·s at 25 °C, EEW ≤182 g/eq) with no latent acceleration capability , while Monuron (N-(4-chlorophenyl)-N',N'-dimethylurea) acts only as a dicyandiamide accelerator and does not covalently incorporate into the crosslinked network [2]. This bifunctionality eliminates the need for separate diluent and accelerator components, reducing formulation complexity and avoiding potential incompatibilities between blended additives. The compound's epoxy functionality allows it to participate directly in crosslinking reactions, improving toughness and impact resistance of the final cured product [1].

Epoxy resin formulation Reactive diluent Latent accelerator Bifunctional modifier

Cyclohexyl Substituent Effect: Enhanced Hydrophobicity and Glass Transition Temperature Retention vs. Linear Alkyl or Phenyl Analogs

The cyclohexyl ring on N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea provides superior hydrophobicity and structural rigidity compared to linear alkyl-substituted urea analogs. Patent literature on cyclohexyl-group-containing glycidyl ethers (US 5,668,227) establishes that cycloaliphatic substituents confer low water absorption and good exterior weather resistance in epoxy formulations, with viscosity ranges of 10–4,000 mPa·s (especially 100–500 mPa·s) and chlorine content below 0.4% by weight [1]. Commercially, cycloaliphatic-substituted ureas such as OMICURE® U-35M N achieve cure in approximately one hour at 115 °C and under seven minutes at ≥150 °C, while providing the longest room temperature shelf life among substituted urea accelerators . The cyclohexyl group contributes a predicted logP of 2.4 for the target compound [2], compared to logP values typically below 2.0 for N,N-dimethyl-substituted phenylureas, indicating enhanced hydrophobicity that reduces moisture sensitivity in cured networks. In contrast, aromatic-substituted ureas like OMICURE® U-410 M N offer higher reactivity but reduced latency, with shelf life >3 months at <1 phr .

Glass transition temperature Hydrophobicity Cycloaliphatic modifier Epoxy thermoset

Urea Bridge Hydrogen-Bonding Network: Toughness and Adhesion Enhancement in Cured Epoxy Networks vs. Non-Urea Reactive Diluents

The urea bridge (-NH-CO-NH-) in N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea introduces hydrogen-bonding donor and acceptor sites (2 H-bond donors, 3 H-bond acceptors) [1] that contribute to non-covalent network reinforcement in cured epoxy systems. Literature on urethane-urea modified epoxy systems demonstrates that urea-group-containing modifiers can enhance impact strength by up to 65% and elongation at break by up to 330% compared to neat epoxy resin, attributed to hydrogen-bonding-mediated energy dissipation [2]. In contrast, conventional monofunctional reactive diluents such as phenyl glycidyl ether (PGE) lack hydrogen-bonding donor capacity and function primarily as viscosity reducers without contributing to toughness enhancement . The urea functionality also provides additional adhesion promotion through hydrogen bonding with polar substrates (metals, glass, cellulose), a mechanism that is absent in epoxy-only reactive diluents [3]. The compound's dual hydrogen-bonding capacity and epoxy reactivity enable it to function as both a covalent network builder and a supramolecular toughening agent.

Hydrogen bonding Fracture toughness Epoxy toughening Urea modifier

Latent Acceleration Performance: Hydroxyphenylurea-Mediated Dicyandiamide Cure with Extended Shelf Life vs. Chlorophenyl Urea Accelerators

The hydroxyphenylurea scaffold structurally related to N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea is documented in US Patent 4,404,356 as a superior latent accelerator for dicyandiamide-cured epoxy resins [1]. In direct comparative testing, N-(2-hydroxyphenyl)-N',N'-dimethylurea dissolved in epoxy resin at 60 °C and produced a cured material with a Martens value of 110 °C, whereas N-(4-chlorophenyl)-N',N'-dimethylurea (Monuron) required heating to 100 °C for dissolution and yielded a brittle cured product with a Martens value of only 89 °C—a 21 °C deficit in heat deflection performance [1]. Furthermore, compositions containing hydroxyphenylureas exhibited storage lives exceeding 3 months at room temperature (20–25 °C) and 3–4 weeks at 40 °C without gelation, substantially outperforming chlorophenyl urea formulations that gelled prematurely under identical conditions [1]. DSC studies on Monuron-accelerated epoxy-dicyandiamide systems confirm a narrow curing reaction peak with good latency, achieving maximum glass transition temperature of 139 °C at a dicyandiamide-to-epoxy stoichiometric ratio of 0.65 [2]. The target compound's epoxypropoxy substitution pattern provides additional covalent anchoring within the network, potentially further reducing accelerator migration and exudation during storage.

Latent accelerator Dicyandiamide cure Storage stability One-component epoxy

Synthetic Provenance and Structural Verification: Documented Beta-Blocker Intermediate Chemistry and Analytical Characterization

N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea is documented in the peer-reviewed pharmaceutical chemistry literature as a synthetic intermediate in beta-blocker development. Eckardt, Carstens, and Fiedler (Pharmazie, 1975, Vol. 30, No. 10, pp. 633–637) reported the synthesis of new beta-1 receptor blockers employing this and related epoxypropoxy-phenylurea compounds as key intermediates [1]. The compound is synthesized via reaction of cyclohexylamine with 4-(2,3-epoxypropoxy)phenyl isocyanate under controlled conditions . Its immediate synthetic precursor, 1-cyclohexyl-3-(4-hydroxyphenyl)urea (CAS 38652-23-2), is an established talinolol intermediate . For procurement quality assurance, the compound is characterized by melting point (182–184 °C, ethanol), HPLC purity (up to 99%), and solubility profile (soluble in DMSO) . This documented synthetic provenance contrasts with many research-grade epoxy modifiers that lack published synthetic routes or peer-reviewed characterization data, providing end-users with verifiable identity and purity benchmarks for incoming quality control.

Synthetic intermediate Beta-blocker chemistry Analytical characterization Quality assurance

Optimal Application Scenarios for N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea Based on Quantitative Differentiation Evidence


One-Component Epoxy Adhesive Formulations Requiring Extended Shelf Life and Moderate-Temperature Cure

In one-component epoxy adhesives where dicyandiamide is the latent hardener, N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea can function simultaneously as a reactive diluent and a latent accelerator. The hydroxyphenylurea scaffold has been demonstrated to provide storage stability exceeding 3 months at 20–25 °C and 3–4 weeks at 40 °C, substantially outperforming chlorophenyl urea accelerators that undergo premature gelation under identical conditions [1]. The compound's dissolution at moderate temperatures (~60 °C) into epoxy resin, compared to ~100 °C required for Monuron, enables lower-temperature processing that preserves formulation latency [1]. The epoxypropoxy group ensures covalent incorporation into the cured network, preventing accelerator migration that can compromise long-term adhesive performance [2]. This scenario is particularly relevant for automotive structural adhesives and aerospace film adhesives where room-temperature storage stability and reliable cure at 100–130 °C are critical performance requirements.

High-Performance Industrial Coatings and Electronic Encapsulants Requiring Thermal Stability and Moisture Resistance

For epoxy-based industrial coatings and electronic encapsulants operating in high-humidity or thermal cycling environments, the cyclohexyl substituent provides enhanced hydrophobicity (predicted logP 2.4) [3] that reduces moisture absorption in the cured network. Patent literature on cyclohexyl-group-containing glycidyl ethers confirms that cycloaliphatic substituents confer low water absorption and good exterior weather resistance compared to aromatic glycidyl ether analogs [4]. The compound's participation in epoxy crosslinking as a reactive diluent improves toughness and impact resistance of the final cured product [2]. Combined with urea-mediated hydrogen bonding that enhances adhesion to metal and glass substrates, this makes the compound suitable for electronic encapsulant formulations where moisture ingress protection and thermal-mechanical reliability are paramount. The documented thermal stability profile (melting point 182–184 °C, predicted boiling point 437 °C) [3] supports its use in formulations requiring elevated temperature processing.

Pharmaceutical Reference Standards and Drug Impurity Profiling in Beta-Blocker Quality Control

N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea is documented in the peer-reviewed pharmaceutical literature as an intermediate in beta-1 receptor blocker synthesis (Eckardt et al., Pharmazie, 1975) [5]. Its immediate precursor, 1-cyclohexyl-3-(4-hydroxyphenyl)urea (CAS 38652-23-2), is a recognized talinolol intermediate . The compound is commercially available at 99% HPLC purity with verified melting point (182–184 °C) , making it suitable as a pharmaceutical impurity reference standard for beta-blocker drug substance and drug product quality control. The availability of both the target compound and its synthetic precursor from multiple specialty chemical suppliers supports analytical method development and validation workflows in regulated pharmaceutical laboratories. This application scenario leverages the compound's documented synthetic provenance—a differentiator from epoxy-modifier-only compounds that lack pharmaceutical-grade characterization.

Composite Prepreg Systems Balancing Tack Life, Cure Latency, and Thermal Performance

In epoxy prepreg manufacturing for aerospace and wind turbine components, the balance between room-temperature tack life (outlife) and reliable cure at moderate temperatures is critical. Urea derivatives are established as curatives and curative accelerators that provide formulations with good outlife, low curing temperatures, and desirable glass transition temperatures after curing [6]. The target compound's integrated epoxy functionality enables it to participate as a reactive modifier within the prepreg resin matrix, while its cyclohexyl-urea moiety provides latent acceleration for dicyandiamide cure. Unlike physical blends of separate reactive diluent and urea accelerator—which risk phase separation during extended prepreg storage—the single-molecule architecture ensures homogeneous distribution of both functional elements throughout the resin matrix. The compound's high melting point (182–184 °C) [3] also minimizes premature dissolution or reaction during ambient-temperature prepreg handling, contributing to extended outlife.

Quote Request

Request a Quote for N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.